molecular formula C21H24N2O12 B4946665 [3,4,6-Triacetyloxy-5-[(2-nitrobenzoyl)amino]oxan-2-yl]methyl acetate

[3,4,6-Triacetyloxy-5-[(2-nitrobenzoyl)amino]oxan-2-yl]methyl acetate

Cat. No.: B4946665
M. Wt: 496.4 g/mol
InChI Key: KWXPLJIDJJVJDZ-UHFFFAOYSA-N
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Description

[3,4,6-Triacetyloxy-5-[(2-nitrobenzoyl)amino]oxan-2-yl]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple acetyl groups and a nitrobenzoyl moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,6-Triacetyloxy-5-[(2-nitrobenzoyl)amino]oxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors The process often includes acetylation reactions, where hydroxyl groups are converted to acetates using acetic anhydride in the presence of a catalyst such as pyridine

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency. Advanced techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[3,4,6-Triacetyloxy-5-[(2-nitrobenzoyl)amino]oxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The acetyl groups can be hydrolyzed to hydroxyl groups using acidic or basic hydrolysis.

    Substitution: The nitrobenzoyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acetic anhydride, pyridine.

    Substitution: 2-nitrobenzoyl chloride, base (e.g., sodium hydroxide).

Major Products

    Oxidation: Amine derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

[3,4,6-Triacetyloxy-5-[(2-nitrobenzoyl)amino]oxan-2-yl]methyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of [3,4,6-Triacetyloxy-5-[(2-nitrobenzoyl)amino]oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate enzyme activities and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(2-nitrobenzoyl)amino]hexopyranose
  • 2,4,6-Triamino-5-nitrosopyrimidine
  • Trimethoxyphenylsilane

Uniqueness

[3,4,6-Triacetyloxy-5-[(2-nitrobenzoyl)amino]oxan-2-yl]methyl acetate stands out due to its unique combination of acetyl and nitrobenzoyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[3,4,6-triacetyloxy-5-[(2-nitrobenzoyl)amino]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O12/c1-10(24)31-9-16-18(32-11(2)25)19(33-12(3)26)17(21(35-16)34-13(4)27)22-20(28)14-7-5-6-8-15(14)23(29)30/h5-8,16-19,21H,9H2,1-4H3,(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXPLJIDJJVJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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